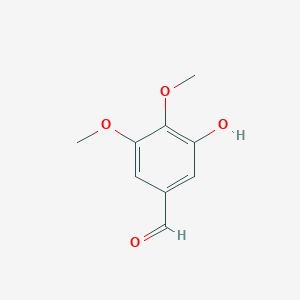

3,4-Dimethoxy-5-hydroxybenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTWXMZECWWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183978 | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29865-90-5 | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxy-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a significant organic compound with applications in synthetic chemistry and potential pharmacological activities. Its structural features, including a reactive aldehyde group and a substituted phenolic ring, make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 29865-90-5 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Hydroxyveratraldehyde, 3-Hydroxy-4,5-dimethoxybenzaldehyde | [2][3] |

| Appearance | Not specified; likely a crystalline solid | |

| Melting Point | 64 - 69 °C | [1][4] |

| Boiling Point | 314 °C (at 760 mmHg); 177-180 °C (at 12 mmHg) | [1][4] |

| Solubility in Water | 5.5 g/L at 25 °C | [1] |

| Density | 1.234 g/cm³ at 20 °C | [1] |

| pKa | 8.87 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound. Below is a summary of available spectral data.

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Data available from sources such as Sigma-Aldrich. | [2] |

| ¹³C NMR | Data available from sources like SpectraBase. | [2] |

| Mass Spectrometry (MS) | GC-MS data indicates a top peak at m/z 182, corresponding to the molecular ion. | [2] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, likely showing characteristic peaks for the hydroxyl, aldehyde, and aromatic C-H and C=C bonds. | [2] |

Synthesis and Purification

Proposed Experimental Workflow for Synthesis

The following diagram outlines a proposed workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde (Intermediate)

A detailed protocol for a similar reaction suggests the following steps, which would need to be optimized for this specific synthesis:

-

Reaction Setup : Dissolve sodium hydroxide (B78521) in water in a round-bottom flask.

-

Addition of Starting Material : Add 5-bromovanillin to the sodium hydroxide solution.

-

Catalyst Addition : Introduce a copper catalyst (e.g., precipitated copper powder).

-

Reflux : Heat the mixture under reflux for several hours.

-

Work-up : After cooling, acidify the reaction mixture (e.g., with sulfuric acid) to precipitate the product.

-

Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Isolation : Remove the solvent under vacuum to yield the crude intermediate.

Step 2: Selective Methylation of the Intermediate

This step would require a selective methylation of the hydroxyl group at the 4-position of 3,4-dihydroxy-5-methoxybenzaldehyde. This can be challenging due to the presence of two hydroxyl groups. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity. A suitable methylating agent and base would be employed in an appropriate solvent.

Step 3: Purification

The final product would likely be purified using standard laboratory techniques:

-

Recrystallization : Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. The choice of solvent would depend on the solubility of the compound.

-

Column Chromatography : For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in the provided search results. However, it is mentioned as a useful synthetic intermediate for creating aryl benzothiazole (B30560) derivatives with antitumor activities.[4] Furthermore, derivatives of the structurally related compound, 3,4,5-trimethoxybenzaldehyde, are known to exhibit anticancer effects.

Hypothetical Mechanism of Action for Derivatives

Based on the known mechanisms of related compounds, derivatives of this compound could potentially exert antitumor effects through pathways such as the induction of apoptosis.

The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by active derivatives.

Safety and Handling

This compound is classified with the following hazards:

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection : Chemical safety goggles.[1]

-

Hand Protection : Compatible chemical-resistant gloves.[1]

-

Respiratory Protection : Use a NIOSH (US) or CEN (EU) approved respirator where risk assessment shows air-purifying respirators are appropriate.[1]

Handling and Storage:

-

Keep the container tightly closed.[1]

-

Store in a cool, dry place.[1]

-

Avoid raising dust.[1]

-

Incompatible with strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a valuable compound for chemical synthesis, particularly as a precursor to potentially bioactive molecules. While detailed experimental protocols and in-depth biological studies are not extensively documented in the available literature, this guide provides a solid foundation of its known properties and plausible synthetic and biological pathways. Further research is warranted to fully elucidate its synthetic optimization and pharmacological potential.

References

- 1. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 5-Hydroxyvanillin | 3934-87-0 | Benchchem [benchchem.com]

- 3. This compound | C9H10O4 | CID 141513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 5. 3,4-Dihydroxy-5-methoxybenzaldehyde [webbook.nist.gov]

An In-depth Technical Guide to Structural Analogs of 3,4-Dimethoxy-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-hydroxyveratraldehyde, is a substituted aromatic aldehyde with a unique substitution pattern that makes it an interesting scaffold for medicinal chemistry and drug discovery. The presence of methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring offers multiple points for chemical modification, allowing for the synthesis of a diverse range of structural analogs. These analogs, including Schiff bases, chalcones, and other derivatives, have shown promise as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthesis of Structural Analogs

The reactive aldehyde functionality of this compound serves as a key handle for the synthesis of various structural analogs. Common synthetic strategies involve condensation reactions with amines to form Schiff bases and with ketones to form chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

-

Reaction Setup: Dissolve equimolar amounts of this compound and a selected primary amine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for a period of 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.

Experimental Protocol: General Synthesis of a Chalcone Derivative

-

Reaction Setup: Dissolve this compound and an appropriate acetophenone (B1666503) derivative in ethanol in a round-bottom flask.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred mixture at room temperature or 0°C.

-

Reaction: Continue stirring the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. The following tables summarize the available quantitative data for these activities. It is important to note that much of the available data is on structurally related compounds, which provides valuable insights into the potential of 5-hydroxyveratraldehyde derivatives.

Anticancer Activity

The cytotoxic effects of various benzaldehyde (B42025) derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Veratraldehyde Derivatives | |||

| N-acetyl pyrazoline A | MCF7 (Breast) | 40.47 | [1] |

| N-acetyl pyrazoline A | T47D (Breast) | 26.51 | [1] |

| N-acetyl pyrazoline A | HeLa (Cervical) | 31.19 | [1] |

| N-acetyl pyrazoline C | MCF7 (Breast) | 94.02 | [1] |

| 3,4,5-Trimethoxybenzaldehyde Derivatives | |||

| Flavonoid Benzimidazole Compound 15 | MGC-803 (Gastric) | 20.47 ± 2.07 | [2] |

| Flavonoid Benzimidazole Compound 15 | MCF-7 (Breast) | 43.42 ± 3.56 | [2] |

| Flavonoid Benzimidazole Compound 15 | HepG-2 (Liver) | 35.45 ± 2.03 | [2] |

| Resveratrol (B1683913) Derivatives | |||

| Compound 5c | MDA-MB-231 (Breast) | 50.19 ± 1.02 | [3][4] |

| Compound 5c | SGC-7901 (Gastric) | 122.68 ± 2.04 | [3][4] |

Antimicrobial Activity

The antimicrobial potential of these analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Bases from 5-chloro-salicylaldehyde | |||

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | 2.8 | |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 | |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5 | |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives | |||

| Compound 4h | S. aureus | 5.88 µM | [5] |

| Compound 4h | S. typhi | 12.07 µM | [5] |

| Compound 4i | A. baumanii | 11.64 µM | [5] |

| Compound 4i | E. coli | 23.30 µM | [5] |

| Compound 4i | C. albicans | 23.30 µM | [5] |

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value.[2]

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound analogs are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Mechanisms

-

Tubulin Polymerization Inhibition: Many benzaldehyde derivatives, particularly those with a trimethoxyphenyl moiety, are known to inhibit tubulin polymerization.[2] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

EGFR Signaling Pathway Inhibition: The Epidermal Growth factor Receptor (EGFR) is a key regulator of cell proliferation and is often overexpressed in cancer cells. Some veratraldehyde derivatives have been shown to inhibit EGFR signaling.

-

Induction of Apoptosis: These compounds can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Anti-inflammatory Mechanisms

-

NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some methoxy-substituted benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Visualizations

Experimental Workflows and Signaling Pathways

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its structural analogs, particularly Schiff bases and chalcones, have demonstrated significant potential as anticancer and antimicrobial agents in preclinical studies. The straightforward synthesis of these derivatives, coupled with their diverse biological activities, makes them attractive candidates for further investigation and optimization. Future research should focus on synthesizing and evaluating a broader range of analogs to establish clear structure-activity relationships, which will be instrumental in designing more potent and selective drug candidates. The elucidation of their detailed mechanisms of action will further guide the development of these promising compounds for clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and cytotoxic evaluation of a series of resveratrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethoxy-5-hydroxybenzaldehyde synthesis from vanillin

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde from Vanillin (B372448)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust, multi-step synthesis of this compound (also known as 5-hydroxyveratraldehyde) starting from the readily available and bio-sourced building block, vanillin. This synthesis is of significant interest for the preparation of intermediates required in the development of novel pharmaceuticals and other fine chemicals. The described pathway involves three core transformations: methylation, electrophilic bromination, and copper-catalyzed hydroxylation.

Synthetic Strategy Overview

The conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to this compound is achieved through a reliable three-step sequence. This strategy circumvents challenges associated with direct oxidation of the aromatic ring by first protecting the phenolic hydroxyl group of vanillin via methylation. This initial step yields veratraldehyde, which then possesses an activated aromatic ring suitable for regioselective halogenation. The final step involves a nucleophilic aromatic substitution to install the desired hydroxyl group.

The overall transformation is as follows:

-

Methylation: The phenolic hydroxyl group of vanillin is converted to a methoxy (B1213986) ether using a methylating agent like dimethyl sulfate (B86663). This step produces the intermediate veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Bromination: Veratraldehyde undergoes electrophilic aromatic substitution, where a bromine atom is selectively introduced at the C-5 position, yielding 5-bromoveratraldehyde.

-

Hydroxylation: The final step is a copper-catalyzed Ullmann-type reaction, where the bromo-substituent on 5-bromoveratraldehyde is displaced by a hydroxyl group to yield the target product, this compound.

Below is a diagram illustrating the logical workflow of this synthesis.

Caption: Overall 3-step synthetic pathway from Vanillin.

Step 1: Methylation of Vanillin to Veratraldehyde

The initial step involves the protection of the reactive phenolic hydroxyl group of vanillin through methylation, a specific application of the Williamson ether synthesis.[1] This reaction proceeds via the deprotonation of the phenol (B47542) by a base to form a nucleophilic phenoxide ion, which subsequently attacks the methylating agent.[1]

Data Summary: Methylation Conditions

| Starting Material | Methylating Agent | Base | Solvent | Typical Yield (%) | Reference |

| Vanillin | Dimethyl Sulfate | NaOH | Water | 82-95 | [1][2] |

| Vanillin | Dimethyl Sulfate | KOH | Water | 82-87 | [2][3] |

| Vanillin | Methyl Iodide | K₂CO₃ | Acetone | Varies | [2] |

Experimental Protocol: Methylation using Dimethyl Sulfate

This protocol is adapted from Organic Syntheses.[2]

Materials:

-

Vanillin (182 g, 1.2 mol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (Caution: Highly Toxic and Carcinogenic)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of vanillin (182 g) and 450 mL of boiling water is heated on a steam bath.[2]

-

A solution of NaOH is prepared by dissolving 150 g of NaOH in water and diluting to 750 mL. A 360 mL portion of this solution is heated to approximately 100°C and added in one portion to the hot vanillin mixture.[4]

-

With vigorous stirring and continued heating, dimethyl sulfate (189 g, 1.5 mol) is added dropwise via the dropping funnel at a rate that maintains gentle boiling (approximately 1 hour).[4]

-

During the addition, the mixture should be tested for alkalinity. If it becomes acidic, more of the prepared NaOH solution must be added to maintain basic conditions.

-

After the addition of dimethyl sulfate is complete, an additional portion of the NaOH solution is added to ensure the mixture is strongly alkaline. The mixture is then heated for an additional 20 minutes.[1]

-

The reaction mixture is cooled to room temperature, during which the product, veratraldehyde, should crystallize.[2]

-

The mixture is transferred to a separatory funnel and extracted three times with 300 mL portions of diethyl ether.[1]

-

The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield crude veratraldehyde.

-

The typical yield of crude veratraldehyde is 164–173 g (82–87%), with a melting point of 43–44.5°C.[1] Further purification can be achieved by recrystallization or distillation under reduced pressure.

Step 2: Electrophilic Bromination of Veratraldehyde

With the hydroxyl group protected as a methoxy ether, the aromatic ring of veratraldehyde is activated towards electrophilic substitution. The two methoxy groups are ortho-, para-directing. The position C-5 is the most sterically accessible and electronically favorable position for substitution.

Data Summary: Bromination Conditions

| Starting Material | Brominating Agent | Solvent | Typical Yield (%) | Product | Reference |

| Veratraldehyde | Br₂ | Methanol | 75.6 | 6-Bromoveratraldehyde | [5] |

| Veratraldehyde | KBrO₃ / H₂SO₄ | Acetic Acid | 82.0 | 2-Bromo-4,5-dimethoxybenzaldehyde | [6][7] |

| Vanillin | Br₂ | Acetic Acid | Not specified | 5-Bromovanillin (B1210037) | [8] |

*Note: The regioselectivity of veratraldehyde bromination can vary. Literature reports both 6-bromo (ortho to the aldehyde) and 2-bromo (ortho to the aldehyde) products under different conditions. For the subsequent synthesis step, 5-bromoveratraldehyde is the desired isomer, which is not explicitly detailed in the search results. However, the bromination of vanillin to 5-bromovanillin followed by methylation is a viable alternative route to 5-bromoveratraldehyde.[8]

Experimental Protocol: Synthesis of 5-Bromoveratraldehyde (via 5-Bromovanillin)

This protocol describes a two-step route to the intermediate 5-bromoveratraldehyde, proceeding through the bromination of vanillin first.[8]

Part A: Synthesis of 5-Bromovanillin

-

Dissolve vanillin (38 g) in glacial acetic acid (150 ml).

-

With stirring, add bromine (44.0 g) dropwise over 2 hours.

-

Pour the reaction mixture into 300 ml of ice-cold water.

-

Filter the precipitated solid, wash with water, and recrystallize from 95% ethanol (B145695) to yield light yellow crystals of 5-bromovanillin.

Part B: Methylation of 5-Bromovanillin

-

Dissolve 5-bromovanillin (21.0 g) in 150 ml of 2.5% sodium hydroxide solution.

-

With stirring, slowly add dimethyl sulphate (80 ml), maintaining the temperature between 30-35°C.

-

After the addition is complete, boil the solution for 2 hours.

-

Cool the mixture in an ice bath. Filter the precipitated product and recrystallize from 80% ethanol to obtain 5-bromoveratraldehyde.

Step 3: Copper-Catalyzed Hydroxylation of 5-Bromoveratraldehyde

The final transformation is the conversion of the aryl bromide to a phenol. This is achieved via a copper-catalyzed nucleophilic aromatic substitution, a process often referred to as an Ullmann-type condensation.[9] This reaction typically requires a copper catalyst (often Cu(0) or a Cu(I)/Cu(II) salt), a base, and elevated temperatures.[9][10]

Caption: Experimental workflow for the hydroxylation step.

Data Summary: Hydroxylation Conditions

| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromovanillin | Copper Powder | NaOH | Water | 101 | 24-27 | 60-70 | [11] |

| 5-Bromovanillin | Copper Powder | NaOH | Water | Reflux | 18 | ~57 (calc.) | [12] |

*Note: These protocols use 5-bromovanillin as the starting material for hydroxylation. The presence of the free 4-hydroxyl group is noted as important for this specific hydrolysis.[11] The direct hydroxylation of 5-bromoveratraldehyde may require different conditions, such as those used in Ullmann ether synthesis (e.g., using a copper salt in a polar aprotic solvent like DMF), but a specific protocol was not found in the search results.

Experimental Protocol: Hydrolysis of 5-Bromovanillin

This protocol is a modified method for the synthesis of the target compound's analogue, 3,4-dihydroxy-5-methoxybenzaldehyde (B181199), and provides a strong basis for the hydrolysis of similar bromo-benzaldehydes.[11]

Materials:

-

5-Bromovanillin (200 g, 0.91 mol)

-

Sodium Hydroxide (245 g, 6.1 mol)

-

Copper Powder (1 g, 0.016 mol)

-

Hydrochloric Acid

-

Ethyl Acetate (B1210297)

-

Activated Carbon

Procedure:

-

In a suitable reaction vessel, slurry the 5-bromovanillin (200 g), sodium hydroxide (245 g), and copper powder (1 g) into 3 L of water.[11]

-

Heat the reaction mixture to reflux (approx. 101°C) and maintain for 24-27 hours.[11]

-

Cool the reaction to below 50°C and filter to remove copper salts.

-

Acidify the filtrate with concentrated hydrochloric acid (approx. 460 g).[11]

-

Place the acidified mixture in a continuous extractor and extract with ethyl acetate (3 L).

-

Stir the ethyl acetate extract with activated carbon and filter.

-

Wash the filtrate with a saturated aqueous EDTA solution, followed by brine. Dry the solution over magnesium sulfate and filter.

-

Concentrate the ethyl acetate solution to yield the crude solid product.

-

Dissolve the crude product in boiling toluene (2 L), treat with activated carbon, filter, and cool to crystallize the final product. The expected yield is in the range of 60-70%.[11]

Reaction Mechanism: The Ullmann Condensation

The key C-O bond-forming step in this synthesis is the Ullmann condensation. While the precise mechanism has been a subject of extensive study, a commonly accepted pathway involves Cu(I) as the active catalytic species.[10] The reaction is believed to proceed through an oxidative addition/reductive elimination cycle or related pathways involving organocopper intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. globethesis.com [globethesis.com]

- 6. sunankalijaga.org [sunankalijaga.org]

- 7. sunankalijaga.org [sunankalijaga.org]

- 8. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. pure.rug.nl [pure.rug.nl]

- 11. A Convenient Synthesis of this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 5-Hydroxyveratraldehyde: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyveratraldehyde, correctly identified as 3,4-dimethoxy-5-hydroxybenzaldehyde . The document details its chemical structure and outlines a robust, multi-step synthesis process starting from the readily available precursor, vanillin (B372448). This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory research and development.

Chemical Structure and Properties

5-Hydroxyveratraldehyde, systematically named this compound, is an aromatic aldehyde with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] The structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO), two methoxy (B1213986) groups (-OCH₃) at positions 3 and 4, and a hydroxyl group (-OH) at position 5.

IUPAC Name: this compound[1] Synonyms: 5-Hydroxyveratraldehyde, 3-Hydroxy-4,5-dimethoxybenzaldehyde CAS Number: 29865-90-5[1][2]

The presence of both hydroxyl and aldehyde functionalities, along with the methoxy groups, makes it an interesting molecule for further chemical modifications and a potential building block in the synthesis of more complex bioactive compounds.

Synthesis of 5-Hydroxyveratraldehyde

The most common and well-documented synthetic route to 5-Hydroxyveratraldehyde starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). This process involves three main steps:

-

Bromination of Vanillin: Vanillin is first brominated at the 5-position to yield 5-bromovanillin (B1210037).

-

Copper-Catalyzed Hydrolysis: The resulting 5-bromovanillin undergoes a copper-catalyzed hydrolysis to replace the bromine atom with a hydroxyl group, forming 3-methoxy-4,5-dihydroxybenzaldehyde (also known as hydroxyvanillin).

-

Selective Methylation: Finally, the hydroxyl group at the 4-position of hydroxyvanillin is selectively methylated to yield the target molecule, this compound.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Melting Point (°C) | Purity (%) |

| 1 | Bromination | Vanillin | 5-Bromovanillin | 80 - 99 | 162 - 166 | ~98 |

| 2 | Hydrolysis | 5-Bromovanillin | 3-Methoxy-4,5-dihydroxybenzaldehyde | 60 - 80 | 131 - 134 | >96 |

| 3 | Methylation | 3-Methoxy-4,5-dihydroxybenzaldehyde | This compound | ~85 | 67 - 69 | >98 |

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin from Vanillin

Materials:

-

Vanillin

-

Glacial Acetic Acid

-

Bromine or Potassium Bromate (B103136) and Hydrobromic Acid

-

Ice

-

Sodium Thiosulfate (B1220275) solution (10%)

-

Ethanol

Procedure:

-

In a suitable flask, dissolve vanillin (e.g., 3.0 g) in glacial acetic acid (e.g., 15 mL).[3]

-

Slowly add a solution of bromine (e.g., 1.1 mL) in glacial acetic acid (e.g., 10 mL) to the stirred vanillin solution over a period of 10 minutes.[3] Alternatively, generate bromine in situ by adding potassium bromate (e.g., 0.20 g) to the vanillin/acetic acid mixture, followed by the dropwise addition of 48% hydrobromic acid (e.g., 1.0 mL).[4][5]

-

Continue stirring the reaction mixture at room temperature for 45 minutes to 2 hours.[3][4]

-

Pour the reaction mixture into a beaker containing ice-cold water (e.g., 50 mL) and continue to stir for another 10-20 minutes to precipitate the product.[4][5]

-

If any residual bromine color remains, add a few drops of 10% sodium thiosulfate solution until the color disappears.[4]

-

Collect the precipitated solid by vacuum filtration and wash the solid with cold water.[4]

-

The crude 5-bromovanillin can be purified by recrystallization from a hot 50% ethanol/water mixture.[4][6]

-

Dry the purified product. A typical yield of 5-bromovanillin is around 80-99%, with a melting point of 162-166 °C.[6][7]

Step 2: Synthesis of 3-Methoxy-4,5-dihydroxybenzaldehyde from 5-Bromovanillin

Materials:

-

5-Bromovanillin

-

Sodium Hydroxide (B78521) (NaOH)

-

Copper powder or Copper (II) Sulfate (B86663) (CuSO₄)

-

Sulfuric Acid or Hydrochloric Acid

-

Ethyl Acetate (B1210297)

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 8% solution). For example, dissolve 6.12 g of NaOH in 75 mL of water.[8]

-

Add 5-bromovanillin (e.g., 5.00 g) and a catalytic amount of copper powder (e.g., 50-60 mg) or copper(II) sulfate to the NaOH solution.[8][9]

-

Heat the mixture to reflux (approximately 101°C) and maintain for 18-27 hours.[8][9] An inert atmosphere (nitrogen or argon) can improve the yield.[8]

-

After cooling the reaction mixture to room temperature, acidify it with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2-3 to precipitate the product.[8]

-

Extract the aqueous mixture with ethyl acetate (e.g., 3 x 10 mL).[8]

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude 3-methoxy-4,5-dihydroxybenzaldehyde can be purified by recrystallization from toluene to yield a product with a melting point of 131-134 °C.[9] The expected yield is in the range of 60-80%.[8][9]

Step 3: Synthesis of this compound from 3-Methoxy-4,5-dihydroxybenzaldehyde

Materials:

-

3-Methoxy-4,5-dihydroxybenzaldehyde

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Toluene

Procedure:

-

In a flask, create a slurry of 3-methoxy-4,5-dihydroxybenzaldehyde (e.g., 100 g), dimethyl sulfate (e.g., 75.0 g), and sodium carbonate (e.g., 69.4 g) in acetone.[9]

-

Heat the reaction mixture at reflux for 4-6 hours.[9]

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Remove the acetone by distillation and dissolve the residue in toluene.

-

Wash the toluene solution with water, dry it over anhydrous sodium sulfate, and then remove the toluene under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by recrystallization or distillation. The expected yield is approximately 85%, with a melting point of 67-69 °C.

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 5-Hydroxyveratraldehyde from vanillin.

Caption: Synthetic workflow for 5-Hydroxyveratraldehyde.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is limited, related hydroxybenzaldehyde derivatives have shown involvement in significant cellular signaling pathways. For instance, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) have been demonstrated to activate the Sonic Hedgehog (Shh) signaling pathway.[10] Additionally, derivatives such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) have been shown to protect skin cells from oxidative damage through the Nrf2/HO-1 pathway.[11] These findings suggest that this compound may also possess interesting biological properties worthy of further investigation, particularly in areas related to cellular protection and signaling.

This technical guide provides a solid foundation for the synthesis and further exploration of 5-Hydroxyveratraldehyde. The detailed protocols and compiled data are intended to facilitate its preparation and encourage further research into its potential applications in drug discovery and development.

References

- 1. This compound | C9H10O4 | CID 141513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]

- 7. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. A Convenient Synthesis of this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3,4-Dimethoxy-5-hydroxybenzaldehyde

This document provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxy-5-hydroxybenzaldehyde, a significant chemical intermediate. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic information and the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol .[1] The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Frequency |

| 9.77 | s | 1H | Aldehyde (-CHO) | DMSO-d₆ | 400 MHz |

| 7.08 | s | 1H | Aromatic (H-6) | DMSO-d₆ | 400 MHz |

| 6.95 | s | 1H | Aromatic (H-2) | DMSO-d₆ | 400 MHz |

| 3.84 | s | 3H | Methoxy (-OCH₃) | DMSO-d₆ | 400 MHz |

| 3.76 | s | 3H | Methoxy (-OCH₃) | DMSO-d₆ | 400 MHz |

Data sourced from the Human Metabolome Database.[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | Solvent | Frequency |

| 193.00 | Aldehyde Carbonyl (C=O) | D₂O | 500 MHz |

| 159.41 | Aromatic Carbon (C-O) | D₂O | 500 MHz |

| 146.00 | Aromatic Carbon (C-O) | D₂O | 500 MHz |

| 132.49 | Aromatic Carbon (C-OH) | D₂O | 500 MHz |

| 131.13 | Aromatic Carbon (C-CHO) | D₂O | 500 MHz |

| 124.74 | Aromatic Carbon (C-H) | D₂O | 500 MHz |

| 111.82 | Aromatic Carbon (C-H) | D₂O | 500 MHz |

| 55.52 | Methoxy Carbon (-OCH₃) | D₂O | 500 MHz |

Predicted data sourced from the Human Metabolome Database.[3]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad | O-H Stretch (phenolic) |

| ~3010 | Medium | C-H Stretch (aromatic) |

| ~2940, ~2850 | Medium | C-H Stretch (aliphatic -OCH₃) |

| ~2830, ~2730 | Medium | C-H Stretch (aldehyde) |

| ~1680 | Strong | C=O Stretch (aldehyde) |

| ~1590, ~1500 | Strong | C=C Stretch (aromatic ring) |

| ~1270, ~1030 | Strong | C-O Stretch (aryl ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ |

| 181 | 95 | [M-H]⁺ |

| 153 | 40 | [M-CHO]⁺ |

| 139 | 25 | [M-CH₃-CO]⁺ |

| 111 | 20 | |

| 83 | 15 | |

| 53 | 20 |

Data sourced from the NIST WebBook.[4]

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The solid sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring no solid particles are present.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The experiment begins with locking onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard proton spectrum is acquired with a 90° pulse, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[5]

-

¹³C NMR: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. The spectral width is set to cover the expected range of carbon signals (e.g., 0-200 ppm).[6] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum plots the percentage of transmittance or absorbance against the wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is then vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[6]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility and Stability of 3,4-Dimethoxy-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dimethoxy-5-hydroxybenzaldehyde, a key aromatic aldehyde also known as syringaldehyde. Understanding these fundamental physicochemical properties is critical for its application in research, particularly in drug development, where bioavailability, formulation, and shelf-life are paramount. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and a thorough examination of its stability under various stress conditions, including potential degradation pathways.

Core Data Presentation

The solubility and stability of this compound are influenced by the solvent, temperature, pH, and exposure to environmental factors such as light and air.

Table 1: Quantitative Solubility of this compound

| Solvent | Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Water | Polar Protic | 18.02 | 100 | 5.5 g/L[1] | 25 |

| Ethanol | Polar Protic | 46.07 | 78.37 | ~1 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | 73.09 | 153 | ~30 mg/mL | Not Specified |

| DMSO:PBS (pH 7.2) (1:7) | Mixed | - | - | ~0.12 mg/mL | Not Specified |

| Chloroform | Nonpolar | 119.38 | 61.2 | Slightly Soluble[2] | Not Specified |

| Methanol (B129727) | Polar Protic | 32.04 | 64.7 | Slightly Soluble[2] | Not Specified |

Table 2: Stability Profile of this compound

| Parameter | Observation | Conditions |

| Physical Appearance | Pale yellow to light brown crystalline powder | Solid state at room temperature |

| Air Sensitivity | Air sensitive[2] | Exposure to ambient air |

| Hygroscopicity | Hygroscopic[2] | Exposure to moisture |

| Thermal Stability | Stable at -20°C for ≥ 4 years | Long-term storage |

| Incompatibility | Strong oxidizing agents, Strong bases | Chemical interaction |

| Hazardous Decomposition | Carbon monoxide, Carbon dioxide | Under fire conditions |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying solubility and stability data. The following protocols are based on established analytical techniques for phenolic compounds.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (purity >98%)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or a validated HPLC-UV system

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C). Shake the mixture at a constant rate (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

-

Phase Separation: After equilibration, allow the suspension to settle for at least 2 hours. Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid particles are removed, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) or filter it through a 0.45 µm syringe filter.[4]

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of the standards and the saturated sample at the wavelength of maximum absorbance (λmax), which is approximately 308 nm.[5] Construct a calibration curve and determine the concentration of the sample.

-

HPLC-UV Analysis: If using HPLC, dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the validated HPLC method. Inject the sample and quantify the concentration against a calibration curve prepared with known standards.

-

3. Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

Experimental Protocol for Forced Degradation Study (Stability Indicating Method)

This protocol is designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

1. Materials and Equipment:

-

This compound (purity >98%)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC system with a UV detector

-

Photostability chamber

-

Oven

-

pH meter

2. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

4. Analytical Procedure (HPLC-UV):

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 308 nm

-

-

Procedure: At each time point, withdraw a sample from the stressed solutions, dilute appropriately with the mobile phase, and inject into the HPLC system. Analyze the solid samples by dissolving them in a suitable solvent before dilution and injection.

-

Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method should be validated for its ability to separate the parent peak from all degradation product peaks.

Signaling Pathways and Logical Relationships

Predicted Degradation Pathway of this compound

Under oxidative conditions, the primary degradation pathway for this compound involves the oxidation of the aldehyde group to a carboxylic acid, forming syringic acid. In environments rich in nitrogen oxides (NOx), nitration of the aromatic ring can also occur.

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. quora.com [quora.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. UV-Vis Spectrum of Syringaldehyde | SIELC Technologies [sielc.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Enigmatic Benzaldehyde: A Technical Guide to the Natural Occurrence of 3,4-Dimethoxy-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-hydroxyveratraldehyde, is a substituted aromatic aldehyde with potential applications in chemical synthesis and drug discovery. Its structural similarity to other biologically active benzaldehydes, such as vanillin (B372448) and syringaldehyde, has prompted interest in its natural sources and biosynthetic origins. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its potential isolation, and a putative biosynthetic pathway. While its presence in nature has been reported, quantitative data and detailed experimental protocols remain limited in the accessible scientific literature.

Natural Occurrence

| Plant Species | Family | Plant Part(s) |

| Capparis decidua (Forssk.) Edgew. | Capparaceae | Not specified |

| Beaucarnea recurvata Lem. | Asparagaceae | Not specified |

Table 1: Documented Natural Sources of this compound

Biosynthesis: A Putative Pathway

The precise biosynthetic pathway of this compound has not been elucidated in the identified plant species. However, based on the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites including other benzaldehydes, a putative pathway can be proposed. The likely precursor is the amino acid L-phenylalanine.

The proposed pathway involves a series of enzymatic reactions including deamination, hydroxylation, methylation, and side-chain cleavage. Key intermediates in this hypothetical pathway could include cinnamic acid, ferulic acid, and 5-hydroxyferulic acid. Subsequent methylation and reduction steps would lead to the formation of this compound.

Experimental Protocols

Detailed and validated experimental protocols for the extraction and quantification of this compound from its natural sources are not extensively reported. However, a general workflow can be adapted from methodologies used for other phenolic aldehydes.

General Extraction and Quantification Workflow

The following diagram outlines a general workflow for the extraction, isolation, and quantification of this compound from plant material.

Detailed Methodologies

1. Extraction

-

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.

-

Protocol:

-

Macerate the dried and powdered plant material with a suitable solvent (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, use sonication for a shorter extraction time (e.g., 3 x 30 minutes).

-

Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

2. Isolation

-

Objective: To isolate this compound from the crude extract.

-

Protocol:

-

Perform liquid-liquid partitioning of the crude extract using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and butanol).

-

Subject the most active fraction (determined by preliminary bioassays or TLC analysis) to column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Elute the column with a gradient solvent system to separate the compounds.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

3. Quantification

-

Objective: To determine the concentration of this compound in the extract.

-

Protocol (using HPLC):

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD).

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered plant extract.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

-

Semi-Synthesis from Natural Precursors

Given the limited information on its direct extraction from natural sources, the synthesis of this compound from readily available natural precursors is a valuable alternative for obtaining this compound for research purposes. One reported method involves the synthesis from vanillin, a major component of vanilla bean extract. This process typically involves bromination of vanillin to 5-bromovanillin, followed by a copper-catalyzed hydrolysis to yield 3,4-dihydroxy-5-methoxybenzaldehyde, which is then selectively methylated to produce this compound.[1]

Conclusion

This compound is a benzaldehyde (B42025) derivative that has been identified in a few plant species. However, there is a significant gap in the scientific literature concerning its quantitative levels in these natural sources, detailed extraction and isolation protocols, and its definitive biosynthetic pathway. The methodologies and the putative biosynthetic pathway presented in this guide are based on established principles of phytochemistry and can serve as a foundation for future research. Further investigation is warranted to fully characterize the natural occurrence and biological activities of this compound, which may hold potential for applications in the pharmaceutical and other industries. The semi-synthetic route from natural precursors like vanillin offers a practical approach for obtaining this compound for further study.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Dimethoxy-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Dimethoxy-5-hydroxybenzaldehyde (CAS No. 29865-90-5), a key intermediate in various synthetic processes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a substituted benzaldehyde (B42025) derivative. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| Appearance | Beige to light yellow solid | [4][5] |

| Melting Point | 64 - 69 °C | [1][6] |

| Boiling Point | 177-180 °C at 12 mmHg | [6] |

| Solubility | Soluble in chloroform (B151607) and methanol. Water solubility is 5.5 g/L at 25°C. | [1][6] |

| Density | Approximately 1.234 - 1.2481 g/cm³ | [1][6] |

| Vapor Pressure | 0.00026 mmHg at 25°C | [1] |

| Flash Point | 133 °C | [1] |

| pKa | 8.87 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are skin, eye, and respiratory irritation.

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Material is irritating to mucous membranes and the upper respiratory tract.[1] It may be harmful if inhaled, ingested, or absorbed through the skin.[1] Under fire conditions, it can emit toxic fumes.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not publicly available in the provided search results. The summarized data is typically generated through standardized testing methods, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) Test Guidelines. For instance, skin and eye irritation studies are often conducted using rabbit models (e.g., OECD TG 404 and 405). Acute toxicity is commonly determined using rodent models via different routes of administration (e.g., OECD TG 401, 402, 403).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling:

-

Use only in well-ventilated areas or outdoors.

-

Wash hands thoroughly after handling.[9]

-

Handle in accordance with good industrial hygiene and safety practices.[7][8]

Storage:

-

Keep the container tightly closed.[1]

-

The product may be air and light-sensitive; store under an inert atmosphere and protect from light where possible.[4][11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

| Control Parameter | Recommended Measures |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[10][11] |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][7][8] |

| Skin Protection | Wear compatible chemical-resistant gloves. Dispose of contaminated gloves after use.[1][7] |

| Body Protection | Wear protective clothing to prevent skin contact.[1][5] |

| Respiratory Protection | Use a NIOSH or CEN-approved respirator if ventilation is inadequate or for emergency use. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.[1] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[1] |

| Skin Contact | Immediately wash the skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Call a physician.[1] |

| Ingestion | If the person is conscious, wash out their mouth with water. Call a physician.[1] |

Fire Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

Emits toxic fumes under fire conditions, including carbon oxides.[1][7]

-

Fine dust dispersed in air may ignite.[4]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7][8]

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment as outlined in Section 5.

-

Avoid breathing dust.

Environmental Precautions:

Methods for Cleaning Up:

-

Sweep up the spilled material, place it in a bag or suitable closed container, and hold it for waste disposal.[1][7][8]

-

Avoid raising dust.[1]

-

Ventilate the area and wash the spill site after material pickup is complete.[1]

Stability and Reactivity

Reactivity:

-

No hazardous reactions are known under normal processing.

Chemical Stability:

Conditions to Avoid:

-

Exposure to air and light.

-

Incompatible products.[11]

Incompatible Materials:

Hazardous Decomposition Products:

Toxicological Information

Quantitative toxicological data is limited.

| Toxicity Data | Value | Species | Route |

| LD50 | 1,000 mg/kg | Mouse | Intraperitoneal |

Remarks: Behavioral effects, including altered sleep time, were observed.

Carcinogenicity:

-

This product is not identified as a known or anticipated carcinogen by NTP or IARC.[7]

-

OSHA does not list this product as a regulated carcinogen.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[10]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General workflow for safely handling chemical compounds.

Caption: Emergency response procedure for a chemical spill.

References

- 1. This compound(29865-90-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H10O4 | CID 141513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound CAS#: 29865-90-5 [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Physical and chemical properties of 5-Hydroxyveratraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyveratraldehyde, systematically known as 3,4-dimethoxy-5-hydroxybenzaldehyde, is an aromatic aldehyde with a molecular structure featuring a benzene (B151609) ring substituted with a hydroxyl group, two methoxy (B1213986) groups, and a formyl group. This compound is of interest to researchers in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules and the biological activities observed in structurally related compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxyveratraldehyde, available experimental protocols, and an exploration of the biological activities of its close structural analogs.

Chemical and Physical Properties

The fundamental physical and chemical properties of 5-Hydroxyveratraldehyde are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Melting Point | 67-69 °C | |

| Boiling Point | 177-180 °C at 12 mmHg | |

| Appearance | Powder | |

| Solubility | Soluble in water (concentration not specified) | |

| CAS Number | 29865-90-5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-Hydroxyveratraldehyde. Below is a summary of available spectral data.

| Technique | Data Highlights |

| ¹H NMR | Data available through the Sigma-Aldrich website. |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center provides GC-MS data. |

| Infrared (IR) Spectroscopy | FTIR spectra are available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd. |

Experimental Protocols

Synthesis of 5-Hydroxyveratraldehyde

A common synthetic route to 5-Hydroxyveratraldehyde involves the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553), followed by methylation of the remaining hydroxyl group, and subsequent deprotection.

A General Procedure for the Regioselective Protection of 3,4-dihydroxybenzaldehyde:

-

Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF.

-

Add a base, for example, sodium bicarbonate.

-

Introduce the protecting group reagent (e.g., an alkyl halide) and a catalyst like sodium iodide.

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

-

Work up the reaction by adding aqueous acid and extracting the product with an organic solvent.

-

Purify the product using column chromatography.

The following diagram illustrates a generalized workflow for chemical synthesis and characterization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 5-Hydroxyveratraldehyde are limited in the current scientific literature. However, its structural similarity to other substituted benzaldehydes suggests potential for analogous biological effects. One notable mention is its use as an intermediate in the synthesis of novel hydroxybutenolide compounds that function as endothelin antagonists.[3]

To provide insight into its potential biological roles, this section will discuss the activities of closely related compounds.

Antioxidant Activity of Structural Analogs

Many phenolic compounds, including substituted benzaldehydes, exhibit antioxidant properties. For instance, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) have been shown to possess high intracellular antioxidant activity. This activity is often attributed to their ability to scavenge free radicals.

Anti-inflammatory Activity of Structural Analogs

Derivatives of 3,4,5-trimethoxybenzaldehyde (B134019) have demonstrated anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators.

Anticancer Activity of Structural Analogs

Several benzaldehyde (B42025) derivatives have been investigated for their anticancer properties. For example, compounds derived from 3,4,5-trimethoxybenzaldehyde have shown cytotoxic activity against various cancer cell lines. The proposed mechanism for some of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Potential Signaling Pathway Involvement

Given the activities of its analogs, 5-Hydroxyveratraldehyde could potentially interact with various cellular signaling pathways. For example, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes. This pathway is crucial for neuronal development and protection.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by 5-Hydroxyveratraldehyde, based on the activities of its structural analogs.

Conclusion

5-Hydroxyveratraldehyde is a valuable compound for chemical synthesis with a range of interesting, though not yet fully explored, potential biological activities. The data presented in this guide on its physical, chemical, and spectroscopic properties provide a solid foundation for researchers. While direct evidence of its biological roles is sparse, the activities of its structural analogs in antioxidant, anti-inflammatory, and anticancer pathways suggest that 5-Hydroxyveratraldehyde is a promising candidate for further investigation in drug discovery and development. Future studies are warranted to elucidate its specific mechanisms of action and to explore its therapeutic potential.

References

An In-depth Technical Guide to 3,4-Dimethoxy-5-hydroxybenzaldehyde: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-hydroxybenzaldehyde (CAS No. 29865-90-5), a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds. While a singular "discovery" event is not prominent in the scientific literature, its importance has grown with the need for structurally complex molecules in drug development. This document details its physicochemical properties, spectroscopic data, a well-established synthetic route from vanillin (B372448), and its known natural occurrence. Furthermore, potential biological activities are discussed by examining the signaling pathways, such as the Nrf2/HO-1 and Sonic Hedgehog (Shh) pathways, which are modulated by structurally related benzaldehyde (B42025) derivatives.

Introduction and Historical Context